![molecular formula C11H19N3O2 B2490080 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 1975117-61-3](/img/structure/B2490080.png)
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid, also known as EPMC, is a chemical compound that has been studied extensively for its potential applications in scientific research. EPMC is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用機序
The mechanism of action of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has also been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid in laboratory experiments is its ability to inhibit the activity of COX-2 and iNOS. This makes it a potential candidate for use in cancer research and other fields where inflammation plays a role. However, one limitation of using 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is its potential toxicity. Studies have shown that 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid can be toxic to certain cells and tissues, and more research is needed to fully understand its safety profile.
将来の方向性
There are several potential future directions for research on 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid. One area of interest is the development of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid derivatives with improved activity and safety profiles. Another potential direction is the use of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid in combination with other drugs or therapies to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid and its potential applications in other areas of scientific research.
合成法
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid typically involves the use of reagents such as ethylamine, propylamine, and methylpyrazole-4-carboxylic acid. The final product is obtained through purification and isolation techniques.
科学的研究の応用
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is in the field of cancer research. Studies have shown that 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has antitumor activity, making it a potential candidate for use in cancer treatment.
特性
IUPAC Name |
3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-14(5-2)8-10-9(11(15)16)7-13(3)12-10/h7H,4-6,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTGSGMIAOOVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=NN(C=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

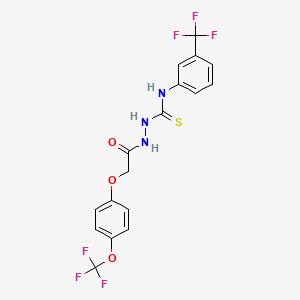

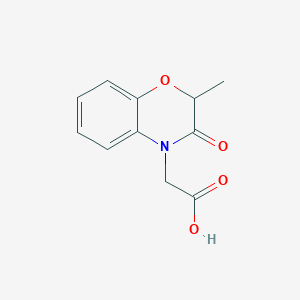

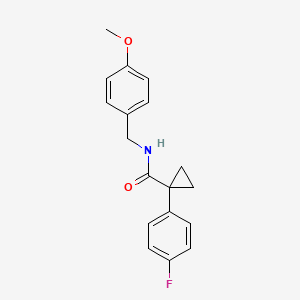
![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)
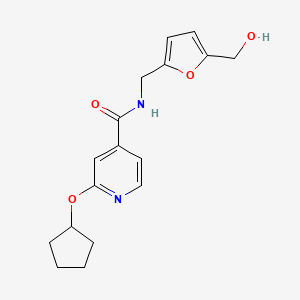
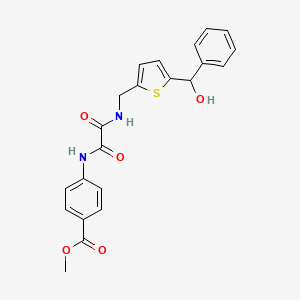
![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)
![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)
